(E)-1,2-bis(tetrahydrothiophen-2-yl)ethene
Description
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Properties
IUPAC Name |
2-[(E)-2-(thiolan-2-yl)ethenyl]thiolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h5-6,9-10H,1-4,7-8H2/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVNENWEZGAWQE-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C=CC2CCCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(SC1)/C=C/C2CCCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1,2-bis(tetrahydrothiophen-2-yl)ethene is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
(E)-1,2-bis(tetrahydrothiophen-2-yl)ethene features a unique structure that includes two tetrahydrothiophene rings connected by an ethylene bridge. This configuration may contribute to its biological properties by influencing its interaction with biological targets.
The biological activity of (E)-1,2-bis(tetrahydrothiophen-2-yl)ethene is hypothesized to involve several mechanisms:
- Antioxidant Activity : Compounds with thiophene moieties often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Potential interactions with various receptors could influence signaling pathways related to inflammation and cell proliferation.
Antimicrobial Activity
Research indicates that compounds similar to (E)-1,2-bis(tetrahydrothiophen-2-yl)ethene possess antimicrobial properties. A study demonstrated that tetrahydrothiophene derivatives showed significant inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Recent investigations into the anticancer potential of thiophene derivatives have shown promising results. For instance, compounds with similar structures have been found to induce apoptosis in cancer cell lines through mechanisms such as DNA damage and cell cycle arrest .
Case Studies
Case Study 1: Antioxidant Activity
In a study examining the antioxidant effects of thiophene derivatives, (E)-1,2-bis(tetrahydrothiophen-2-yl)ethene was tested for its ability to scavenge free radicals. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls .
Case Study 2: Antimicrobial Efficacy
A comparative analysis of various tetrahydrothiophene derivatives revealed that (E)-1,2-bis(tetrahydrothiophen-2-yl)ethene exhibited a minimum inhibitory concentration (MIC) against Candida albicans comparable to standard antifungal agents .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
